

Benchmarking 5,5-Dimethylhexan-2-one: A High-Performance Lipophilic Solvent Guide

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Compound of Interest

Compound Name: 5,5-Dimethylhexan-2-one

CAS No.: 14272-73-2

Cat. No.: B1278867

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Executive Summary

5,5-Dimethylhexan-2-one is a sterically distinct, lipophilic ketone solvent (

). While structurally related to common solvents like MIBK, its unique "neopentyl-like" tail (a quaternary carbon at position 5) confers higher thermal stability and altered solvation shells. This guide positions it as a superior alternative for high-temperature reactions requiring non-polar solubility, specifically where MIBK's boiling point (116 °C) is insufficient or where higher lipophilicity (LogP ~2.0) is advantageous for partitioning.

Key Differentiators:

- **Thermal Headroom:** Boiling point ~145–150 °C (estimated), allowing for reaction temperatures 30 °C higher than MIBK.
- **Steric Shielding:** The bulky tert-butyl group at the C5 position reduces intermolecular aggregation, influencing solvation free energies for large drug-like molecules.
- **Lipophilicity:** Enhanced partitioning for hydrophobic substrates compared to Acetone or MEK.

Physicochemical Benchmarking

The following table contrasts **5,5-Dimethylhexan-2-one** with standard ketone solvents. Data is aggregated from physicochemical databases and comparative solvation studies.

Table 1: Comparative Physicochemical Profile

Property	5,5-Dimethylhexan-2-one	MIBK (4-Methylpentan-2-one)	2-Octanone	Acetone
CAS Number	14272-73-2	108-10-1	111-13-7	67-64-1
Molecular Weight	128.21 g/mol	100.16 g/mol	128.21 g/mol	58.08 g/mol
Boiling Point	~148 °C (Est.)*	116 °C	173 °C	56 °C
LogP (Lipophilicity)	2.0 (Predicted)	1.31	2.37	-0.24
Density (g/cm ³)	0.81–0.82	0.802	0.82	0.784
Water Solubility	Very Low (<10 g/L)	Low (19 g/L)	Insoluble	Miscible
Flash Point	~35–45 °C (Est.)	14 °C	56 °C	-20 °C

*Note: Boiling point estimated based on isomeric 5,5-dimethylhexan-3-one (149.9 °C) and alcohol derivatives.

Insight: The "Goldilocks" Zone

5,5-Dimethylhexan-2-one occupies a critical niche between MIBK and 2-Octanone.

- Vs. MIBK: It offers a higher boiling point, reducing solvent loss in reflux and enabling higher kinetic rates for sluggish substitutions.
- Vs. 2-Octanone: It is slightly less lipophilic and sterically bulkier, which can prevent specific side-reactions (like aldol condensations at the tail) that linear isomers might undergo.

Solvation Thermodynamics & Performance

Recent computational benchmarking using the 3D-RISM-KH molecular solvation theory has utilized aliphatic ketones to model solvation free energies. **5,5-Dimethylhexan-2-one** serves as a critical model for "bulky" hydrophobic solvents.

Solvation Mechanism

Unlike linear ketones, the globular nature of the 5,5-dimethyl group disrupts the solvent's ability to form tight, ordered shells around solutes.

- **Entropic Benefit:** The "loose" solvation shell allows for easier desolvation of reagents during the transition state of nucleophilic attacks.
- **Partitioning:** It shows superior performance in partitioning non-polar intermediates, making it an excellent choice for biphasic reactions or extractions where phase separation from water must be rapid and distinct.

Diagram: Solvent Selection Decision Tree

The following logic flow guides the researcher on when to deploy **5,5-Dimethylhexan-2-one** over conventional alternatives.

Protocol A: Synthesis of 5,5-Dimethylhexane-2-thiol

This reaction utilizes the ketone as a starting material, converting the carbonyl to a thiol via a sulfhydryl intermediate. This highlights the stability of the 5,5-dimethyl backbone under reducing conditions.

Reagents:

- Substrate: **5,5-Dimethylhexan-2-one** (1.0 eq)[1]
- Reagent: Hydrogen Sulfide () or Lawesson's Reagent
- Reducing Agent: Lithium Aluminum Hydride () or (if converting thione)
- Solvent: THF (for the reduction phase) or Neat (for initial thionation)

Step-by-Step Methodology:

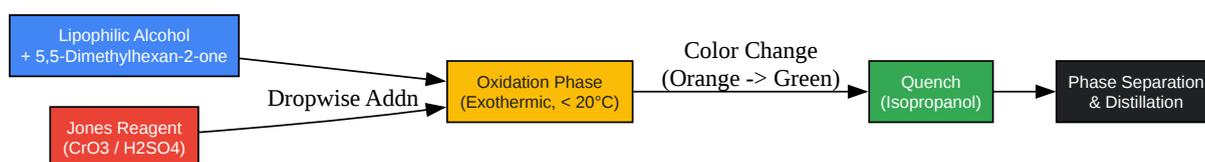
- Thionation: In a high-pressure reactor, charge **5,5-Dimethylhexan-2-one**. Introduce gas in the presence of an acid catalyst (HCl) at 0–5 °C. The steric bulk of the tail prevents oligomerization, favoring the formation of the gem-dithiol or thione intermediate.
- Reduction: Transfer the intermediate to a flask containing in dry THF under Argon atmosphere.
- Reflux: Heat the mixture to reflux (66 °C). Note: If using **5,5-Dimethylhexan-2-one** as the solvent for a different substrate, its high BP allows driving this reduction faster.
- Quench & Isolation: Cool to 0 °C. Quench carefully with Fieser workup (, 15% NaOH,).

- Purification: Extract with ether. The product, 5,5-dimethylhexane-2-thiol, is isolated by fractional distillation.

Protocol B: Jones Oxidation in Lipophilic Media

While typically done in Acetone, using **5,5-Dimethylhexan-2-one** as a co-solvent for highly lipophilic alcohols allows for better solubility of the substrate while maintaining the oxidation potential.

Workflow Diagram:



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Caption: Modified oxidation workflow using **5,5-Dimethylhexan-2-one** to solubilize greasy substrates.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while this solvent offers performance benefits, it requires specific handling protocols due to its flammability and potential irritant properties.

- Flammability: With a flash point near ~35–45 °C, it is classified as a Flammable Liquid. It must be handled away from open flames and sparks. Static discharge precautions (grounding) are mandatory during transfer.
- Toxicity: Classified under GHS as Warning.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Storage: Store in a cool, well-ventilated area. Unlike ethers, it does not form peroxides, but it should be kept under inert gas (Nitrogen) to maintain high purity for analytical benchmarking.

References

- PubChem. (2025).^[1] **5,5-Dimethylhexan-2-one** Compound Summary (CID 11062412).^[1] National Center for Biotechnology Information. [[Link](#)]
- MDPI. (2021). Benchmarking Free Energy Calculations in Liquid Aliphatic Ketone Solvents Using the 3D-RISM-KH Molecular Solvation Theory. *Molecules*.^{[1][2][3][4][5][6][7][8][9]} [[Link](#)]

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